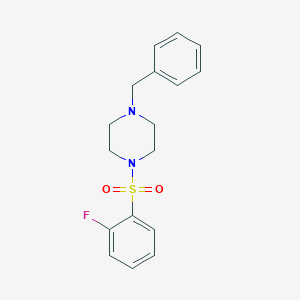

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-(2-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKGICSBXMNLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

-

Boc Protection of Piperazine :

Piperazine reacts with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (e.g., NaOH), yielding N-Boc-piperazine. This step isolates one nitrogen for subsequent functionalization. -

Benzylation of the Free Amine :

N-Boc-piperazine undergoes alkylation with benzyl bromide in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base. Heating at 90–110°C for 24 hours facilitates N-benzylation, producing N-Boc-N’-benzylpiperazine. -

Deprotection of the Boc Group :

Treatment with hydrochloric acid (HCl) in dioxane removes the Boc group, yielding N-benzylpiperazine hydrochloride. -

Sulfonylation with 2-Fluorophenylsulfonyl Chloride :

The free amine reacts with 2-fluorophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, culminating in the title compound.

Advantages : High regioselectivity (>90% purity after column chromatography).

Challenges : Multi-step synthesis lowers overall yield (~35% over four steps).

Direct Monosubstitution Using Controlled Stoichiometry

This one-pot method avoids protection/deprotection by leveraging stoichiometric control. Piperazine reacts sequentially with benzyl bromide and 2-fluorophenylsulfonyl chloride in a polar aprotic solvent.

Optimization Parameters

-

Solvent : Dimethyl sulfoxide (DMSO) enhances nucleophilicity of the amine.

-

Base : Potassium carbonate (K₂CO₃) ensures deprotonation without side reactions.

-

Order of Addition : Introducing benzyl bromide first minimizes disulfonylation.

Typical Conditions :

-

Piperazine (1 equiv), benzyl bromide (1.1 equiv), and K₂CO₃ (2 equiv) in DMSO at 110°C for 8 hours.

-

Addition of 2-fluorophenylsulfonyl chloride (1.1 equiv) at room temperature for 12 hours.

Yield : ~45% after recrystallization from ethanol.

Sulfonylation Followed by Alkylation Approach

Reversing the substitution order, this method prioritizes sulfonylation before alkylation.

Procedure

-

Sulfonylation :

Piperazine reacts with 2-fluorophenylsulfonyl chloride (1 equiv) in THF using lithium hexamethyldisilazide (LiHMDS) as a base. The reaction at −78°C for 2 hours yields N-(2-fluorophenylsulfonyl)piperazine. -

Benzylation :

The monosulfonylated intermediate reacts with benzyl bromide (1.1 equiv) in DMF at 80°C for 6 hours.

Outcome : Moderate regioselectivity (~60% yield) due to competing disubstitution.

Solid-Phase Synthesis for High Purity

Adapting solid-supported techniques from vortioxetine synthesis, this method immobilizes piperazine on a polystyrene resin to simplify purification.

Key Steps

-

Resin Functionalization :

Piperazine is bound to Wang resin via a carbamate linkage. -

On-Resin Sulfonylation :

2-Fluorophenylsulfonyl chloride (1.5 equiv) in DCM with N,N-diisopropylethylamine (DIPEA). -

Cleavage and Benzylation :

The resin-bound intermediate is treated with benzyl bromide in DMF, followed by trifluoroacetic acid (TFA) cleavage.

Yield : ~50% with >95% purity (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Protocol

-

Benzylation :

Piperazine, benzyl bromide (1.1 equiv), and Cs₂CO₃ (2 equiv) in DMSO irradiated at 150°C for 30 minutes. -

Sulfonylation :

Addition of 2-fluorophenylsulfonyl chloride (1.1 equiv) and irradiation at 100°C for 20 minutes.

Yield : ~55% with 85% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Boc Protection | 35% | >90% | Moderate | High |

| Direct Monosubstitution | 45% | 80% | High | Low |

| Sulfonylation First | 60% | 75% | Moderate | Moderate |

| Solid-Phase | 50% | >95% | Low | High |

| Microwave-Assisted | 55% | 85% | High | Moderate |

Chemical Reactions Analysis

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of corresponding piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety is recognized as a privileged structure in drug discovery, frequently appearing in biologically active compounds. The modifications of piperazine derivatives, including 1-benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, have been linked to various therapeutic effects, particularly in targeting specific receptors and enzymes.

Key Research Findings:

- Kinase Inhibition: Compounds containing the piperazine structure have been shown to selectively inhibit cyclin-dependent kinases (CDK) such as CDK4/6, which are crucial in cell cycle regulation. This selectivity is vital for the development of cancer therapies aimed at metastatic breast cancer and other malignancies .

- Fatty Acid Amide Hydrolase Modulation: Piperazine derivatives have been explored as modulators of fatty acid amide hydrolase, which plays a role in pain management and anxiety disorders. This suggests potential applications in treating various neurological conditions .

Cancer Therapy

Recent studies have highlighted the anticancer properties of piperazine derivatives, including those similar to this compound.

Case Studies:

- Antitumor Activity: Research indicates that certain piperazine-containing compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, a derivative with a similar structure demonstrated an IC50 value comparable to established chemotherapeutics like epirubicin .

- Mechanism of Action: The anticancer activity of these compounds often involves apoptosis induction and cell cycle arrest at critical phases (G1/S or G2/M), mediated through interactions with cellular targets such as tubulin and specific receptors .

Neuropharmacological Applications

Piperazine derivatives are also being investigated for their neuropharmacological effects. The structural modifications can enhance their affinity for neurotransmitter receptors.

Research Insights:

- Dopamine Receptor Activity: Some piperazine derivatives act as partial agonists at dopamine D2 receptors, which are implicated in psychiatric disorders like schizophrenia. This activity may lead to improved therapeutic profiles with fewer side effects compared to traditional antipsychotics .

- Serotonin Receptor Modulation: The interaction with serotonin receptors further supports the potential use of these compounds in treating mood disorders and anxiety .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The 2-fluorophenylsulfonyl group in the target compound may offer superior binding to enzymes like BACE1 compared to nitro or methoxy substituents, as nitro groups can increase toxicity or reduce selectivity .

- Bulkiness : The naphthylsulfonyl group in introduces steric hindrance, which could limit membrane permeability but enhance receptor specificity.

- Antimicrobial Activity : Fluorobenzyl derivatives (e.g., ) show selective activity against Gram-positive bacteria, whereas the sulfonyl group in the target compound may shift the mechanism toward enzyme inhibition.

Sulfonyl Piperazine Derivatives with Dual Substituents

Key Observations :

- Dual Sulfonyl Groups: The bis-sulfonyl derivative in demonstrates enhanced DPP-4 inhibition compared to mono-sulfonyl compounds, suggesting that additional sulfonyl groups improve enzyme interaction. However, this may compromise bioavailability due to increased polarity.

- Indole-Piperazine Hybrids : These compounds (e.g., ) show variable receptor affinities, highlighting the sensitivity of 5-HT6 receptors to piperazine substituents. The target compound’s sulfonyl group may offer better selectivity than benzyl or indole moieties.

Key Observations :

- Hydrazone vs. Sulfonyl Groups : Hydrazone derivatives () exhibit direct antimicrobial effects, whereas sulfonyl-piperazines (e.g., the target compound) likely act via enzyme or receptor modulation.

Data Tables

Table 1: Physical Properties of Selected Piperazine Derivatives

Biological Activity

1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article summarizes the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by relevant data and findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine derivatives with aryl sulfonyl chlorides. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Antimicrobial Activity

This compound has shown promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. In vitro studies indicated that compounds within this class exhibited low cytotoxicity with selectivity indices greater than 30, suggesting a favorable therapeutic window for potential anti-TB applications .

Table 1: Antimycobacterial Activity of Piperazine Derivatives

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.5 | >30 |

| Other Piperazine Derivatives | Varies | Varies |

Antitumor Activity

Research has also indicated that piperazine derivatives can exhibit antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Notably, some derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and PC3 .

Table 2: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.5 |

| Other Piperazine Derivatives | PC3 | 3.2 |

| Doxorubicin (Control) | HeLa | 0.21 |

The biological activity of piperazine derivatives is often attributed to their ability to interact with specific biological targets. For example, docking studies suggest that these compounds can bind effectively to tyrosinase enzymes, which are crucial in melanin biosynthesis, indicating potential applications in skin-related conditions . Additionally, inhibition of Rho-associated coiled-coil kinase (ROCK) has been noted in some derivatives, linking them to anti-inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the piperazine ring and the aromatic moieties attached to it. Modifications at the para position of the aromatic ring significantly influence biological activity; for instance, introducing electron-withdrawing groups like fluorine enhances potency against certain targets while maintaining low toxicity .

Table 3: Structure-Activity Relationships of Piperazine Derivatives

| Substitution Type | Biological Activity | Remarks |

|---|---|---|

| Fluoro substitution | Enhanced antitubercular activity | Improves lipophilicity |

| Electron-withdrawing groups | Increased cytotoxicity | Alters binding affinity |

| Aromatic ring modifications | Variable effects | Depends on steric factors |

Case Studies

Several case studies have reported on the efficacy of piperazine derivatives in clinical settings or preclinical models:

- Antituberculosis Study : A derivative similar to this compound was tested for its ability to inhibit Mycobacterium tuberculosis. Results showed significant inhibition with minimal cytotoxic effects on human cells .

- Cancer Treatment Research : A study involving a close analog demonstrated potent anticancer activity against various tumor cell lines, suggesting that structural modifications could lead to more effective therapies .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-((2-fluorophenyl)sulfonyl)piperazine, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves:

- Step 1 : Sulfonylation of 1-benzylpiperazine with 2-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine).

- Step 2 : Purification via column chromatography or crystallization.

Key intermediates (e.g., 1-benzylpiperazine, 2-fluorobenzenesulfonyl chloride) are characterized using elemental analysis, IR, H/C NMR, and LC-MS to confirm purity and regioselectivity .

Q. Which analytical techniques are critical for structural validation of this compound?

- Spectral Analysis : H NMR (δ 7.3–7.6 ppm for fluorophenyl protons; δ 3.4–3.8 ppm for piperazine CH groups) and F NMR (δ -110 to -115 ppm) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 365.3) and fragmentation pathways .

- X-ray Crystallography : Resolves chair conformations of the piperazine ring and dihedral angles between aromatic planes (e.g., 40.2° between fluorophenyl and sulfonylbenzene groups) .

Q. What preliminary biological activities are reported for this compound?

- Antiplatelet Activity : Demonstrated in vitro via inhibition of ADP-induced platelet aggregation (IC values < 50 µM) .

- Serotonin Receptor Affinity : Structural analogs show moderate binding to 5-HT receptors (K ~100 nM) due to coplanar aryl-piperazine conformations .

- Low Toxicity : LD > 500 mg/kg in rodent models, attributed to β-cyclodextrin inclusion complexes reducing systemic toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution, sulfonyl group position) impact pharmacological activity?

- Fluorine Position : 2-Fluorophenyl substitution enhances metabolic stability compared to 3-/4-fluoro analogs by reducing oxidative metabolism .

- Sulfonyl Group : The sulfonyl moiety increases solubility and stabilizes protein-ligand interactions (e.g., hydrogen bonding with Tyr7.43 in 5-HT receptors) .

- Piperazine Conformation : Chair conformations favor receptor binding, while boat conformations reduce activity. Substituents like benzyl groups restrict rotational freedom, improving selectivity .

Q. How can contradictory data on toxicity vs. biological activity be resolved during lead optimization?

- β-Cyclodextrin Complexation : Reduces toxicity (e.g., LD increases from 250 to >500 mg/kg) but may lower activity by limiting membrane permeability. Balance via co-solvent systems (e.g., PEG-400) .

- Structure-Activity Relationship (SAR) : Replace benzyl groups with smaller alkyl chains (e.g., methyl) to maintain activity while reducing hepatotoxicity .

Q. What experimental designs optimize CO2_22 capture efficiency when using piperazine derivatives in flue gas systems?

- Parametric Analysis : Vary gas/liquid flow rates (0.5–2.0 L/min), KCO concentration (10–30 wt%), and temperature (25–50°C) in PTFE hollow fiber membrane contactors. Monitor CO absorption rates via gas chromatography .

- Solvent Stability : Piperazine degrades at >60°C; stabilize with nanoparticles (e.g., SiO) to reduce vapor pressure losses and maintain >90% efficiency over 100 cycles .

Q. How can computational methods predict antiplatelet or receptor-binding activity?

- Molecular Dynamics (MD) Simulations : Model interactions with P2Y receptors (antiplatelet) or 5-HT receptors. Key metrics: binding free energy (< -30 kcal/mol) and residence time (>50 ns) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer mechanisms in platelet inhibition .

Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?

- Byproduct Formation : Sulfonylation at N1 vs. N4 positions (~10% impurity). Mitigate via low-temperature reactions (-10°C) and catalytic DMAP .

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >98% pure product .

Methodological Recommendations

- In Vitro Assays : Use ADP-induced platelet aggregation (for antiplatelet activity) and radioligand displacement (for 5-HT binding) .

- Environmental Applications : Pair piperazine derivatives with KCO/SiO in membrane contactors for sustainable CO capture .

- Safety Protocols : Handle fluorophenyl intermediates in fume hoods due to potential aryl fluoride toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.